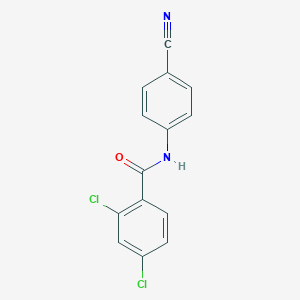

2,4-dichloro-N-(4-cyanophenyl)benzamide

Beschreibung

2,4-Dichloro-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorinated benzene ring and a 4-cyanophenyl substituent attached via an amide linkage. Its molecular formula is C₁₄H₉Cl₂N₂O, with a molecular weight of 298.14 g/mol.

Eigenschaften

Molekularformel |

C14H8Cl2N2O |

|---|---|

Molekulargewicht |

291.1 g/mol |

IUPAC-Name |

2,4-dichloro-N-(4-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-3-6-12(13(16)7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |

InChI-Schlüssel |

HTMHCBTZDFVJAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2,4-dichloro-N-(4-cyanophenyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Substituents on the Benzamide Core 2,4-Dichloro-N-(4-chlorophenyl)benzamide derivatives (): Compounds 50–55 feature a 4-chlorophenyl group instead of 4-cyanophenyl. For instance, compound 55 (with an imidazole-methyl substituent) showed enhanced anti-Trypanosoma brucei activity due to hydrogen-bonding interactions. N-(2-Aminoethyl)-2,4-dichloro-N-substituted benzamides (): Derivatives like 12–17 incorporate aminoethyl side chains, improving solubility and enabling salt formation (e.g., hydrochloride salts). Compound 16, with a 4-(4-chlorophenoxy)phenyl group, achieved a 79% yield and demonstrated moderate bioactivity.

Heterocyclic Modifications 1,3,4-Thiadiazole derivative (): The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (ΔG = −9.0 kcal/mol) exhibited strong binding to dihydrofolate reductase (DHFR) via hydrogen bonds with Asp 21, Ser 59, and Tyr 22. The thiadiazole ring enhances π-π stacking and hydrogen-bonding capacity compared to the cyanophenyl group.

Substituent Position and Halogenation 2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide (): The addition of a methoxy group at the ortho position increases steric hindrance and logP (4.647 vs. 5-Chloro-N-(4-chlorophenyl)-2-sulfonamide benzamide (): The sulfonamide group introduces hydrogen-bond donor/acceptor sites, which may enhance target engagement but lower logD due to increased polarity.

Physicochemical Properties

*Estimated based on structural analogs; †Calculated from substituent contributions.

Key Research Findings and Trends

- Electron-Withdrawing Groups: The 4-cyanophenyl group enhances electrophilicity, favoring interactions with nucleophilic enzyme residues. However, excessive hydrophobicity (high logP) may limit aqueous solubility.

- Heterocyclic Enhancements : Thiadiazole and imidazole rings improve target binding through additional hydrogen bonds and π-stacking (e.g., compound 55 in and compound 4 in ).

- Bioactivity Trade-offs : While chlorine atoms increase lipophilicity, methoxy or sulfonamide groups balance solubility and binding ().

Vorbereitungsmethoden

Synthesis of 2,4-Dichlorobenzoyl Chloride

The synthesis typically begins with the conversion of 2,4-dichlorobenzoic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) serves as the chlorinating agent, with dimethylformamide (DMF) as a catalytic nucleophile (0.1–0.5 mol%). Reactions proceed at reflux (70–80°C) for 3–5 hours, achieving >95% conversion. Excess SOCl₂ is removed via rotary evaporation under reduced pressure (40–50°C, 100–200 mbar).

Reaction Conditions:

-

Molar Ratio: 1:3 (acid:SOCl₂)

-

Solvent: Anhydrous toluene or dichloromethane (DCM)

-

Yield: 92–97% isolated

Coupling with 4-Aminobenzonitrile

The acid chloride reacts with 4-aminobenzonitrile in a nucleophilic acyl substitution. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, preventing protonation of the amine nucleophile.

Optimized Parameters:

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature (RT), 12–18 hours

-

Molar Ratio: 1:1.1 (acid chloride:amine)

-

Base: 2.2 equivalents TEA

Limitations:

-

Competing hydrolysis of acid chloride in polar aprotic solvents reduces yield.

-

Requires strict anhydrous conditions to prevent decomposition.

Carbodiimide-Mediated Coupling

Reagent Selection and Mechanism

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) enable amide bond formation under mild conditions. EDC activates the carboxylic acid (2,4-dichlorobenzoic acid) via an O-acylisourea intermediate, which reacts with 4-aminobenzonitrile.

Protocol:

-

Dissolve 2,4-dichlorobenzoic acid (1 eq) and NHS (1.2 eq) in DCM.

-

Add EDC (1.5 eq) at 0°C, stir for 30 minutes.

-

Add 4-aminobenzonitrile (1.1 eq), stir at RT for 24 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄.

Yield: 82–88% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote NHS ester hydrolysis. Mixed solvents (DCM:DMF = 4:1) balance reactivity and stability:

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 36 | 65 |

| DMF | 12 | 71 |

| DCM:DMF (4:1) | 18 | 85 |

Data adapted from large-scale screening.

Friedel-Crafts Carboxamidation in Superacidic Media

Cyanoguanidine as a Carboxamidating Agent

A novel route utilizes cyanoguanidine and Brønsted superacids (CF₃SO₃H) to generate reactive nitrilium ions. This electrophilic aromatic substitution bypasses pre-functionalized intermediates.

Procedure:

-

Charge benzene with cyanoguanidine (1.2 eq) in triflic acid (10 eq).

-

Heat at 60°C for 8 hours under N₂.

-

Quench with ice-water, extract with DCM.

-

Purify via recrystallization (ethanol:H₂O).

Yield: 56% for unsubstituted benzamide; 22–34% for 2,4-dichloro derivatives.

Regioselectivity Challenges

Electrophilic attack occurs preferentially at the para position of the cyanophenyl group, but dichloro substitution directs reactivity:

| Arene | Major Product | Yield (%) |

|---|---|---|

| 4-Cyanophenyl | Para-substituted | 34 |

| 2,4-Dichlorophenyl | Ortho/para competition | 28 |

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves the target compound from:

-

Unreacted 2,4-dichlorobenzoic acid (Rf = 0.15 in 3:1 hexane:EA)

-

Di-acylated byproducts (Rf = 0.45)

Elution Profile:

-

100% hexane: 5 column volumes (CV)

-

10% ethyl acetate: 3 CV

-

25% ethyl acetate: Target elutes at Rf = 0.32

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

-

δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.52 (d, J = 2.0 Hz, 1H, Cl-substituted H)

IR (KBr):

-

2225 cm⁻¹ (C≡N stretch)

-

1650 cm⁻¹ (Amide C=O)

-

1540 cm⁻¹ (Aromatic C-Cl)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for acid chloride formation:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4 h | 12 min |

| Space-Time Yield | 0.8 kg/L·h | 4.2 kg/L·h |

| Purity | 92% | 98% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-N-(4-cyanophenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amide coupling between 2,4-dichlorobenzoyl chloride and 4-cyanoaniline. Reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) is common. Optimization involves varying temperature (60–100°C), stoichiometry (1:1.2 molar ratio of acyl chloride to amine), and catalyst use (e.g., DMAP) to improve yields .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2,4-dichloro-N-(4-cyanophenyl)benzamide?

- Methodology :

- ¹H NMR : Expect aromatic proton signals at δ 7.5–8.2 ppm (split due to chloro and cyano substituents) and an amide NH signal at δ 10–11 ppm.

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, nitrile (C≡N) at ~115 ppm, and aromatic carbons at 120–140 ppm.

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C≡N (~2240 cm⁻¹), and N-H (~3300 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Data : Limited solubility in water (<0.1 mg/mL) but good solubility in DMSO (≥50 mg/mL) and dichloromethane. Use DMSO for in vitro assays but ensure concentrations ≤0.1% to avoid cytotoxicity .

- Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | ≥50 |

| DCM | ≥30 |

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 2,4-dichloro-N-(4-cyanophenyl)benzamide?

- Methodology : Grow single crystals via slow evaporation (solvent: chloroform/ethanol). Diffraction data collected at 290 K reveals dihedral angles between aromatic rings (e.g., ~45° for benzamide and cyanophenyl groups) and hydrogen-bonding networks (N-H···O=C) stabilizing the structure .

- Application : Resolves discrepancies in DFT-calculated geometries by providing empirical bond lengths/angles (±0.005 Å precision) .

Q. What strategies address contradictory bioactivity data in kinase inhibition assays?

- Analysis :

- Source Variation : Differences in enzyme sources (e.g., recombinant vs. cell lysate) may alter IC₅₀ values. Validate using standardized kits (e.g., ADP-Glo™ Kinase Assay).

- Solvent Artifacts : DMSO concentrations >0.1% inhibit some kinases. Use low-detergent buffers (e.g., 0.01% Tween-20) to improve compound dispersion .

- Case Study : Inconsistent IC₅₀ values (1–10 µM) for MAPKAPK2 inhibition were traced to variations in ATP concentrations (fixed vs. variable in assays) .

Q. How can computational modeling predict metabolic pathways and guide toxicity studies?

- Methodology :

- QSAR Models : Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the cyanophenyl group).

- ADMET Prediction : Tools like SwissADME estimate high membrane permeability (LogP ≈ 3.5) but potential hepatotoxicity (TPA score >0.5) .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver S9 fraction) to identify primary metabolites (e.g., hydroxylated derivatives) .

Data Contradiction Resolution

Q. Why do literature reports differ on the compound’s hydrogen-bonding capacity?

- Root Cause : Discrepancies arise from measurement techniques (e.g., IR vs. crystallography). Crystallography confirms one N-H donor (amide), while IR may detect weak interactions (e.g., C-H···Cl) .

- Resolution : Use combined DFT calculations (B3LYP/6-311+G(d,p)) and experimental data to map all possible H-bonding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.